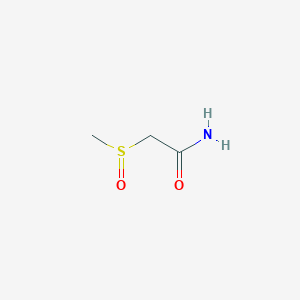
2-(Methylsulfinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfinyl)acetamide is an organic compound with the molecular formula C3H7NO2S It is characterized by the presence of a methylsulfinyl group attached to an acetamide moiety
Mécanisme D'action
Target of Action
It is known that similar compounds, such as modafinil and its analogues, interact with monoamine transporters, including the dopamine transporter (dat), norepinephrine transporter (net), and serotonin transporter (sert) . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.
Mode of Action
For instance, modafinil and its analogues are known to inhibit the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft . This can enhance neuronal communication and influence various cognitive processes.
Biochemical Pathways
These pathways play a crucial role in processes such as reward, motivation, memory, and motor control .
Pharmacokinetics
Related compounds like modafinil have been found to exhibit enantioselectivity in their pharmacokinetic profiles . For instance, the R- and S-enantiomers of modafinil show differential metabolic stability, with the S-enantiomer being eliminated more slowly than the R-enantiomer . Such properties can significantly impact the bioavailability and therapeutic efficacy of these compounds.
Analyse Biochimique
Cellular Effects
Sulfoxide-containing polymers, which are structurally similar to 2-(Methylsulfinyl)acetamide, have been shown to reduce macrophage cellular uptake and improve pharmacokinetics . This suggests that this compound might have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that sulfoxide-containing compounds can undergo redox reactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that sulfoxide-containing compounds can undergo various metabolic reactions, including phase I and phase II metabolic reactions
Transport and Distribution
It is known that sulfoxide-containing compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation
Subcellular Localization
It is known that the localization of a compound can affect its activity or function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)acetamide typically involves the oxidation of 2-(Methylthio)acetamide. One common method is as follows:
Oxidation of 2-(Methylthio)acetamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfinyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: 2-(Methylsulfonyl)acetamide.
-
Reduction: : The sulfinyl group can be reduced back to a thioether.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: 2-(Methylthio)acetamide.
-
Substitution: : The amide group can participate in nucleophilic substitution reactions.
Reagents: Various nucleophiles such as amines or alcohols.
Conditions: Typically requires activation of the amide group, often through the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Products: Substituted acetamides.
Applications De Recherche Scientifique
2-(Methylsulfinyl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
2-(Methylsulfinyl)acetamide can be compared with other similar compounds, such as:
2-(Methylthio)acetamide: The precursor in its synthesis, which lacks the sulfinyl group and has different reactivity.
2-(Methylsulfonyl)acetamide: The fully oxidized form, which has a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity.
Acetamide: The simplest amide, which lacks the sulfur-containing functional groups and thus has different chemical behavior.
Propriétés
IUPAC Name |
2-methylsulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c1-7(6)2-3(4)5/h2H2,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXPTDCYRCXFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
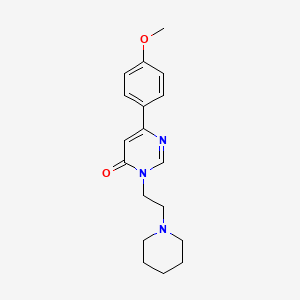

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)
![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B3012451.png)
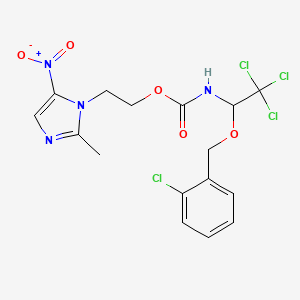
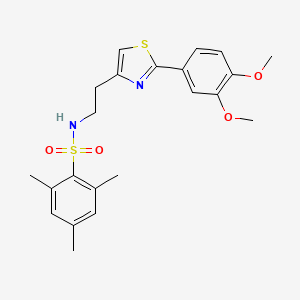
![N-{[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B3012456.png)
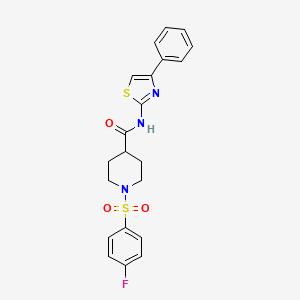
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

